molecular formula C19H12Cl2O4 B3538881 2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate

2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate

Cat. No. B3538881
M. Wt: 375.2 g/mol
InChI Key: CRFJSHRJECTEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the category of heterocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate is not fully understood, but studies suggest that it acts by inhibiting various cellular processes such as DNA replication and protein synthesis, leading to the induction of apoptosis in cancer cells. In addition, this compound has been found to possess antioxidant properties, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and antioxidant activity. In addition, this compound has been found to possess insecticidal and fungicidal properties, which may be attributed to its ability to disrupt cellular processes in insects and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate in lab experiments is its diverse biological activities, which makes it a potential candidate for various applications. In addition, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require the use of appropriate safety precautions.

Future Directions

There are several future directions for the study of 2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate. One potential direction is the development of new anticancer agents based on the structure of this compound. Another direction is the development of new insecticides and fungicides based on the properties of this compound. In addition, the use of this compound in the development of new materials and polymers is an area that warrants further investigation. Overall, the diverse biological activities of this compound make it a promising candidate for various applications in the future.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been studied extensively for its diverse biological activities. Despite its potential toxicity, the future directions for the study of this compound are promising, and it may serve as a basis for the development of new anticancer agents, insecticides, fungicides, and materials.

Scientific Research Applications

2-chlorobenzyl 2-chloro-4-(5-formyl-2-furyl)benzoate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In agriculture, this compound has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of new polymers and materials.

properties

IUPAC Name

(2-chlorophenyl)methyl 2-chloro-4-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O4/c20-16-4-2-1-3-13(16)11-24-19(23)15-7-5-12(9-17(15)21)18-8-6-14(10-22)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFJSHRJECTEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)C3=CC=C(O3)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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